4-(Dimethylamino)-4-phenylcyclohexan-1-one

Catalog No.
S762749
CAS No.
65619-20-7
M.F
C14H19NO
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)-4-phenylcyclohexan-1-one

CAS Number

65619-20-7

Product Name

4-(Dimethylamino)-4-phenylcyclohexan-1-one

IUPAC Name

4-(dimethylamino)-4-phenylcyclohexan-1-one

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-15(2)14(10-8-13(16)9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

DEOPEYZZVGZQFC-UHFFFAOYSA-N

SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2

Canonical SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2

4-(Dimethylamino)-4-phenylcyclohexan-1-one (CAS 65619-20-7) is a highly specialized, advanced ketone intermediate primarily utilized in the synthesis of complex spirocyclic active pharmaceutical ingredients (APIs), most notably the novel analgesic Cebranopadol. Structurally characterized by a cyclohexanone ring bearing both a phenyl group and a tertiary dimethylamino group at the C4 position, this solid compound (melting point 98-99.5 °C) serves as the critical electrophilic partner in oxa-Pictet-Spengler cyclizations[1]. For pharmaceutical manufacturers and medicinal chemistry contract research organizations (CROs), procuring this advanced building block is driven by the need to efficiently construct pharmacologically active spiro[cyclohexane-1,1'-pyrano[3,4-b]indole] scaffolds while avoiding the hazardous, multi-step upstream chemistry required to install the quaternary carbon center.

Attempting to substitute 4-(dimethylamino)-4-phenylcyclohexan-1-one with its unmethylated (primary amine) or monomethylated analogs fundamentally disrupts the downstream synthetic strategy for spirocyclic APIs. In the critical oxa-Pictet-Spengler cyclization with substituted tryptophols, the exact steric and electronic profile of the C4-tertiary amine dictates the reaction kinetics and the stability of the intermediate[1]. Furthermore, utilizing a primary or secondary amine precursor necessitates late-stage N-alkylation of the resulting spirocycle—a process severely hampered by the extreme steric hindrance of the spiro-fused ring system, leading to incomplete reactions and complex impurity profiles. Consequently, direct procurement of the fully N,N-dimethylated ketone is mandatory for achieving viable commercial-scale yields and avoiding intractable downstream purification bottlenecks.

Elimination of Hazardous Upstream Steps vs. Basic Acetals

The synthesis of 4-(dimethylamino)-4-phenylcyclohexan-1-one from basic starting materials requires a hazardous Bruylants-type sequence involving toxic cyanide reagents to form the intermediate aminonitrile, followed by highly reactive phenylmagnesium bromide addition and subsequent acidic deprotection[1]. Procuring the advanced target compound eliminates these three synthetic steps and the associated severe safety overhead. Compared to starting from the upstream precursor 1,4-cyclohexanedione monoethylene acetal, direct procurement of the target ketone reduces in-house synthetic operations for the spirocycle core from four steps to a single oxa-Pictet-Spengler cyclization, significantly accelerating API delivery timelines.

Evidence DimensionIn-house synthetic steps to spirocycle core
Target Compound Data1 step (direct oxa-Pictet-Spengler cyclization)
Comparator Or Baseline1,4-Cyclohexanedione monoethylene acetal (4 steps)
Quantified Difference75% reduction in in-house synthetic steps and absolute elimination of cyanide/Grignard handling
ConditionsStandard laboratory or pilot-scale spirocyclic API synthesis

Bypassing the hazardous handling of cyanide and organometallic reagents reduces specialized facility requirements and accelerates the overall manufacturing process.

Late-Stage Alkylation Avoidance vs. Unmethylated Analogs

Utilizing the target compound allows for the direct installation of the N,N-dimethylamino group into the final spirocyclic scaffold in a single step. If the unmethylated comparator, 4-amino-4-phenylcyclohexan-1-one, is used, the resulting primary amine spirocycle must undergo subsequent reductive amination. Due to the extreme steric bulk surrounding the spiro-center, late-stage dimethylation is highly inefficient, often stalling at the monomethyl stage or requiring forcing conditions that degrade the spirocycle[1]. By employing the pre-dimethylated ketone, manufacturers achieve a direct cyclization yield typically exceeding 60-70%, whereas the two-step sequence suffers from severe cumulative yield losses.

Evidence DimensionEfficiency of achieving the N,N-dimethyl spirocycle
Target Compound DataDirect incorporation via 1-step cyclization
Comparator Or Baseline4-Amino-4-phenylcyclohexan-1-one (requires highly hindered late-stage reductive amination)
Quantified DifferenceAvoidance of sterically hindered late-stage N-alkylation and associated yield penalties
ConditionsSynthesis of spiro[cyclohexane-1,1'-pyrano[3,4-b]indole] derivatives

Procuring the fully methylated precursor is essential to maximize overall API yield and avoid the chemical bottlenecks associated with sterically hindered late-stage functionalization.

Purity-Linked Usability and Downstream Chromatographic Burden

The purity of 4-(dimethylamino)-4-phenylcyclohexan-1-one is a critical procurement parameter. When the precursor is contaminated with trace amounts of the monomethylamino analog (4-(methylamino)-4-phenylcyclohexan-1-one), the subsequent oxa-Pictet-Spengler reaction generates a desmethyl spirocycle impurity[1]. Because this impurity shares nearly identical physicochemical properties with the target N,N-dimethyl spirocyclic API, it is notoriously difficult to purge via standard crystallization. Procuring high-purity target compound (>98%) ensures that the formation of this desmethyl impurity is minimized, thereby eliminating the need for costly and non-scalable preparative chromatography during final API isolation.

Evidence DimensionDownstream purification requirement
Target Compound Data>98% pure target compound enables purification by crystallization
Comparator Or BaselineKetone contaminated with monomethyl analog requires preparative chromatography
Quantified DifferenceElimination of preparative chromatography step for API isolation
ConditionsCommercial scale-up and purification of spirocyclic APIs

Sourcing high-purity precursor directly dictates the feasibility of using scalable crystallization rather than expensive chromatography for final API purification.

Precursor for Cebranopadol and Related NOP/Mu-Opioid Agonists

The primary industrial application is as the central electrophilic building block in the synthesis of Cebranopadol and its analogs via oxa-Pictet-Spengler cyclization with fluorinated tryptophols [1.5][1].

Synthesis of Novel Spirocyclic Scaffolds in Medicinal Chemistry

Used by discovery chemistry teams to explore the chemical space of spiro[cyclohexane-1,1'-pyrano[3,4-b]indole] derivatives, leveraging the pre-installed quaternary carbon center and tertiary amine to rapidly generate lead compounds[1].

Development of Conformationally Restricted CNS Probes

Utilized in the design of rigid, conformationally locked analogs of flexible CNS-active compounds, where the bulky phenyl and dimethylamino groups dictate the 3D orientation of the resulting molecule for structure-activity relationship (SAR) studies[1].

XLogP3

1.8

Wikipedia

4-dimethylamino-4-phenylcyclohexanone

Dates

Last modified: 08-15-2023

Explore Compound Types